

An In-depth Technical Guide to 2-Acetyl-4methylphenyl benzoate

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Compound of Interest		
Compound Name:	2-Acetyl-4-methylphenyl benzoate	
Cat. No.:	B2740641	Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of **2-Acetyl-4-methylphenyl benzoate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

2-Acetyl-4-methylphenyl benzoate is an organic compound with the chemical formula $C_{16}H_{14}O_3$. It is classified as a benzoate ester.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	4010-19-9	[1]
Molecular Formula	C16H14O3	[1][2]
Molecular Weight	254.28 g/mol	[1][2]
Melting Point	64 °C	[3]
Canonical SMILES	CC1=CC(=C(C=C1)OC(=O)C2 =CC=CC=C2)C(=O)C	[1]
InChI Key	OGQFJFUZNHFWEI- UHFFFAOYSA-N	[1]



Synthesis Protocols

Two distinct experimental protocols for the synthesis of **2-Acetyl-4-methylphenyl benzoate** have been identified in the literature.

Synthesis via Copper-Mediated Aroylation

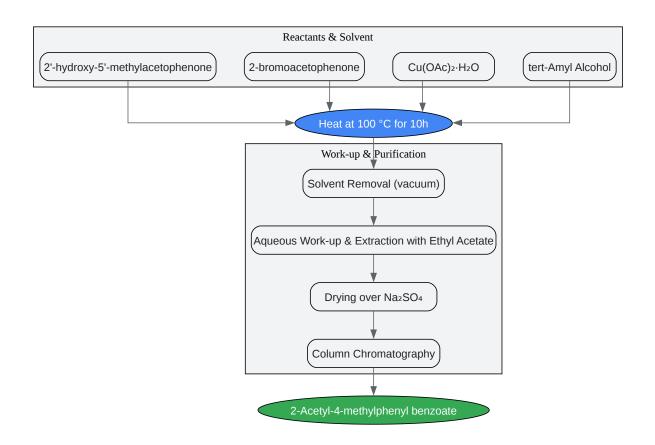
This method involves the reaction of 2'-hydroxy-5'-methylacetophenone with 2-bromoacetophenone, catalyzed by copper(II) acetate.

Experimental Protocol:

A mixture of 2'-hydroxy-5'-methylacetophenone (150 mg, 1.0 mmol), 2-bromoacetophenone (396 mg, 2.0 mmol), and Cu(OAc)₂·H₂O (200 mg, 1.0 mmol) in tert-Amyl alcohol (6.0 mL) is heated to 100 °C in open air for 10 hours.[4] Following the reaction, the solvent is removed under vacuum. The resulting crude mixture is then poured into water and extracted three times with ethyl acetate (25 mL each).[4] The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.[4] The solvent is evaporated, and the crude product is purified using silica gel column chromatography with an EtOAc/Hexane (1:9) eluent to yield the final product.[4]

Experimental Workflow:





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Caption: Synthesis of **2-Acetyl-4-methylphenyl benzoate** via Copper-Mediated Aroylation.

Synthesis via Esterification with Benzoyl Chloride

This protocol describes the esterification of 2-Hydroxy-5-methylacetophenone using benzoyl chloride in the presence of pyridine.[3]





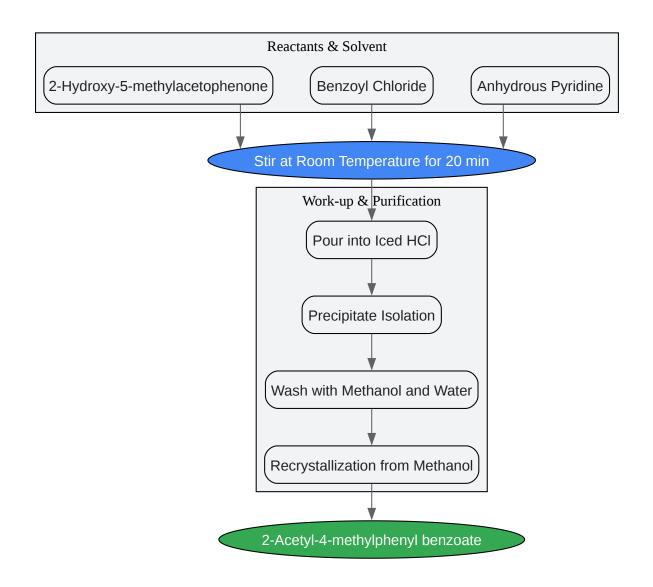


Experimental Protocol:

To a solution of 2-Hydroxy-5-methylacetophenone (5.0 g, 33 mmol) in 20 ml of anhydrous pyridine, 7.0 g (50 mmol) of benzoyl chloride is added.[3] The mixture is stirred for 20 minutes at room temperature.[3] The reaction mixture is then poured into 200 ml of 3% hydrochloric acid containing 40 g of ice, with continuous stirring.[3] The resulting grey precipitate is isolated and washed sequentially with 20 ml of methanol and 20 ml of water.[3] The final product is obtained by recrystallization from methanol as a white amorphous solid, yielding 7.1 g (84%). [3]

Experimental Workflow:





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